molecular formula C14H21BO4 B1432189 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester CAS No. 1245824-36-5

3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Cat. No. B1432189
M. Wt: 264.13 g/mol
InChI Key: APHGOOVKGXBUOK-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C14H21BO4 . It has a molecular weight of 264.13 . This compound is typically stored at a temperature of 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of n20/D 1.502 and a density of 1.028 g/mL at 25 °C .

Scientific Research Applications

  • Catalytic Protodeboronation

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters, including 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Method : This process involves a radical approach, paired with a Matteson–CH2–homologation .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves oxidative addition and transmetalation .
    • Results : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Preparation of Sulfinamide Derivatives

    • Field : Organic Chemistry
    • Application : Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives .
    • Method : This involves reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
    • Results : The outcome is the formation of sulfinamide derivatives .
  • Treatment of Periodontitis

    • Field : Biomedical Research
    • Application : The compound is used in the treatment of periodontitis .
    • Method : The compound is used in the formulation of ROS-responsive multifunctional nanoparticles .
    • Results : These nanoparticles have potential for alleviating chronic inflammation in an SD rat model .
  • Preparation of Biaryl Compounds

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters are used in the preparation of biaryl compounds .
    • Method : This involves a Suzuki–Miyaura coupling reaction with various aryl iodides over Silia Cat Pd (0) .
    • Results : The outcome is the formation of biaryl compounds .
  • Study of Suzuki–Miyaura Couplings

    • Field : Organic Chemistry
    • Application : Phenylboronic acid pinacol ester is used as a substrate in the study of Suzuki–Miyaura couplings .
    • Method : This involves reacting with potassium organotrifluoroborate salts .
    • Results : The study provides insights into the reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings .
  • Synthesis of δ-®-Coniceine and Indolizidine 209B

    • Field : Organic Chemistry
    • Application : The compound is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Method : This involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Protective Groups in Carbohydrate Chemistry

    • Field : Organic Chemistry
    • Application : Phenylboronic esters are used as protective groups in carbohydrate chemistry .
    • Method : Procedures for selective installation of acyl, silyl ether and para-methoxybenzyl (PMB) ether groups to glycoside substrates have been developed, employing phenylboronic esters as protected intermediates .
    • Results : The sequence of boronic ester formation, functionalization and deprotection can be accomplished with only a single purification step .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGOOVKGXBUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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